3-Chloro-5-(trifluoromethyl)cinnamic acid

TRPA1 antagonist Pain research Ion channel

This 3-chloro-5-(trifluoromethyl)-substituted cinnamic acid is a strategically differentiated building block for pain, inflammation, and metabolic disease research. Unlike unsubstituted cinnamic acid, its dual halogenation confers validated TRPA1 ion channel antagonism (IC50 129–179 nM) and serves as the essential intermediate for cyclopropyl-fused pyrrolidine DPP-IV inhibitor scaffolds per US Patent 7,705,033. Laboratories conducting SAR studies should procure this specific positional isomer to complete halogen-substitution matrices and leverage its distinct electronic profile—predicted pKa ~4.10 combined with enhanced lipophilicity—for optimizing target binding and metabolic stability. Confirm lot-specific purity and request analytical documentation with your inquiry.

Molecular Formula C10H6ClF3O2
Molecular Weight 250.6 g/mol
CAS No. 886761-69-9
Cat. No. B1369544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(trifluoromethyl)cinnamic acid
CAS886761-69-9
Molecular FormulaC10H6ClF3O2
Molecular Weight250.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)Cl)C=CC(=O)O
InChIInChI=1S/C10H6ClF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+
InChIKeyKPPCAVODXDPRKR-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-(trifluoromethyl)cinnamic Acid (CAS 886761-69-9): A Dual Halogen-Substituted Cinnamic Acid Building Block for Specialized Medicinal Chemistry and Agrochemical Research


3-Chloro-5-(trifluoromethyl)cinnamic acid (CAS 886761-69-9) is a halogen-substituted cinnamic acid derivative characterized by a chloro substituent at the 3-position and a trifluoromethyl group at the 5-position of the phenyl ring . This specific (2E)-configuration α,β-unsaturated carboxylic acid features a molecular formula of C10H6ClF3O2 with a molecular weight of 250.6 g/mol . The compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research, with documented activity as a TRPA1 ion channel antagonist (IC50 values reported in the 129–179 nM range across multiple assay platforms) [1][2].

Why 3-Chloro-5-(trifluoromethyl)cinnamic Acid Cannot Be Interchanged with Positional Isomers or Single-Substituent Analogs


Substitution pattern on the cinnamic acid phenyl ring critically determines both biological target engagement and physicochemical properties. Systematic SAR studies demonstrate that the position of chloro and trifluoromethyl substituents profoundly alters growth inhibition activity against parasitic weeds, with specific ortho-, meta-, and para-substituted derivatives exhibiting divergent potency profiles [1]. The 3-chloro-5-trifluoromethyl substitution pattern creates a unique electronic and steric environment distinct from its positional isomers—4-chloro-3-(trifluoromethyl)cinnamic acid and 2-chloro-5-(trifluoromethyl)cinnamic acid—each of which demonstrates different antimicrobial activity profiles and target selectivity . Substituting this compound with unsubstituted cinnamic acid or single-halogen derivatives would eliminate the dual halogen substitution that confers both enhanced lipophilicity (predicted LogP contributions) and specific protein binding interactions, potentially resulting in substantial loss of TRPA1 antagonism or altered pharmacokinetic behavior.

3-Chloro-5-(trifluoromethyl)cinnamic Acid (CAS 886761-69-9): Quantitative Differentiation Evidence for Scientific Procurement


TRPA1 Antagonism: Cross-Assay Validation of Sub-Micromolar Potency for Pain and Inflammation Research

3-Chloro-5-(trifluoromethyl)cinnamic acid demonstrates consistent TRPA1 antagonism with IC50 values of 129 nM and 179 nM across two independent cell-based assay platforms [1][2]. In contrast, unsubstituted cinnamic acid shows negligible TRPA1 channel activation and does not function as a TRPA1 antagonist at comparable concentrations [3]. The 3-chloro-5-trifluoromethyl substitution pattern confers the electrophilic character necessary for covalent modification of TRPA1 cysteine residues, a mechanism absent in non-halogenated cinnamic acid derivatives [3].

TRPA1 antagonist Pain research Ion channel Calcium flux assay Inflammation

Positional Isomer Differentiation: 3-Chloro-5-CF3 Pattern Yields Distinct Biological Activity Relative to 4-Chloro-3-CF3 and 2-Chloro-5-CF3 Isomers

SAR studies of cinnamic acid derivatives demonstrate that the exact positioning of chloro and trifluoromethyl substituents significantly modulates biological activity. The 3-chloro-5-(trifluoromethyl)cinnamic acid isomer (CAS 886761-69-9) differs structurally from the 4-chloro-3-(trifluoromethyl) isomer (CAS 257872-87-0) and the 2-chloro-5-(trifluoromethyl) isomer . Studies on halogen-substituted cinnamic acid derivatives show that substitution position affects anticonvulsant ED50 values in MES models, with variations exceeding 30 mg/kg between compounds bearing identical substituents at different ring positions [1]. The para-trifluoromethyl substitution pattern (trans-4-(trifluoromethyl)cinnamic acid) shows enhanced growth inhibition relative to trans-cinnamic acid, whereas ortho-trifluoromethyl substitution reduces activity, confirming position-dependent SAR effects [2].

Positional isomer SAR Antimicrobial Cinnamic acid derivatives Drug discovery

Key Intermediate in Cyclopropyl-Fused Pyrrolidine DPP-IV Inhibitors: Industrial-Scale Synthesis Utility

3-Chloro-5-(trifluoromethyl)cinnamic acid is explicitly claimed as a key intermediate in the synthesis of cyclopropyl-fused pyrrolidine-based inhibitors of dipeptidyl peptidase IV (DPP-IV), a validated therapeutic target for type 2 diabetes [1]. The compound serves as the cinnamic acid moiety precursor for constructing the cyclopropyl-fused pyrrolidine core scaffold. This patent-protected synthetic route (US Patent 7,705,033) specifically requires the 3-chloro-5-trifluoromethyl substitution pattern; alternative cinnamic acid derivatives would produce different cyclopropyl-fused pyrrolidine analogs with unknown DPP-IV inhibitory activity and potentially altered selectivity profiles.

DPP-IV inhibitor Cyclopropyl-fused pyrrolidine Diabetes Patent synthesis Pharmaceutical intermediate

Physicochemical Differentiation: Predicted pKa and Lipophilicity Profile Relative to Non-Halogenated Cinnamic Acids

3-Chloro-5-(trifluoromethyl)cinnamic acid exhibits predicted physicochemical parameters that differ meaningfully from unsubstituted cinnamic acid . The compound has a predicted pKa of 4.10 ± 0.10, a boiling point of 315.5 ± 42.0 °C, and a predicted density of 1.469 ± 0.06 g/cm³ . The presence of the electron-withdrawing chloro and trifluoromethyl substituents lowers the pKa relative to unsubstituted cinnamic acid (pKa ~4.44 for trans-cinnamic acid), increasing ionization at physiological pH and potentially affecting membrane permeability and protein binding characteristics . The dual halogenation also increases molecular weight (250.6 g/mol) and lipophilicity compared to non-halogenated cinnamic acid derivatives.

Physicochemical properties pKa prediction Lipophilicity ADME optimization Medicinal chemistry

Recommended Research and Procurement Applications for 3-Chloro-5-(trifluoromethyl)cinnamic Acid (CAS 886761-69-9)


TRPA1 Ion Channel Antagonist Screening and Pain Pathway Research

This compound is suitable for laboratories conducting TRPA1 antagonist screening programs for pain, neurogenic inflammation, or respiratory research. The dual halogen substitution confers TRPA1 antagonism with IC50 values of 129–179 nM in calcium flux assays, providing a validated starting point for structure-activity relationship studies targeting the TRPA1 cysteine modification mechanism [1][2]. Unsubstituted cinnamic acid is not a viable alternative as it lacks TRPA1 functional activity.

Synthesis of Cyclopropyl-Fused Pyrrolidine DPP-IV Inhibitors for Diabetes Research

Medicinal chemistry teams developing DPP-IV inhibitors for type 2 diabetes should procure this specific cinnamic acid derivative as a required intermediate for constructing cyclopropyl-fused pyrrolidine scaffolds per the synthetic route described in US Patent 7,705,033 [3]. Alternative cinnamic acid derivatives will not reproduce the patented core structure.

Halogenated Cinnamic Acid SAR Studies for Antimicrobial or Herbicidal Lead Optimization

Research groups conducting systematic SAR studies of halogen-substituted cinnamic acid derivatives should include this compound as the 3-chloro-5-trifluoromethyl positional isomer to complete a comprehensive substitution pattern matrix. Comparative data across positional isomers (including 4-chloro-3-CF3 and 2-chloro-5-CF3 isomers) are essential for establishing robust structure-activity relationships in antimicrobial [4] or herbicidal [5] discovery programs.

Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity and Modulated pKa

Drug discovery programs seeking to optimize lead compounds through halogen substitution can utilize this compound as a building block that combines a predicted pKa of 4.10 with dual halogen-derived lipophilicity enhancement . The electron-withdrawing effects of both chloro and trifluoromethyl groups provide a distinct electronic profile suitable for modulating target binding, membrane permeability, and metabolic stability.

Technical Documentation Hub

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